Ser-His
描述
H-丝氨酸-组氨酸-OH 是一种由丝氨酸和组氨酸这两种氨基酸组成的短肽。 它是一种具有水解裂解活性的内源性代谢物 。 由于其能够催化蛋白质和 DNA 的水解,因此该化合物在各种生物过程中发挥着重要作用 .
准备方法
合成路线和反应条件: H-丝氨酸-组氨酸-OH 可以通过固相肽合成法合成。该方法涉及将受保护的氨基酸依次添加到连接到固体载体的不断增长的肽链中。 该过程通常使用 Fmoc (9-芴甲氧羰基) 化学方法来保护氨基酸 .
工业生产方法: H-丝氨酸-组氨酸-OH 的工业生产涉及大规模固相肽合成。该过程是自动化的,并针对高产量和高纯度进行了优化。 然后将肽从固体载体上裂解下来,并使用高效液相色谱法进行纯化 .
化学反应分析
反应类型: H-丝氨酸-组氨酸-OH 会发生各种化学反应,包括水解、氧化和取代。
常见试剂和条件:
水解: 在生理条件下,由水或酶催化。
氧化: 可以使用过氧化氢等氧化剂来实现。
取代: 涉及用烷基卤化物等试剂进行亲核取代反应.
科学研究应用
H-丝氨酸-组氨酸-OH 在科学研究中具有多种应用:
化学: 用作研究肽水解和催化的模型化合物.
生物学: 研究其在蛋白质和 DNA 水解中的作用,使其成为研究酶机制的潜在候选物.
医学: 探讨其在涉及蛋白酶活性的疾病中的治疗潜力.
工业: 用于开发基于肽的催化剂和生物催化剂.
作用机制
H-丝氨酸-组氨酸-OH 通过其水解裂解活性发挥作用。肽中的丝氨酸和组氨酸残基充当亲核试剂,攻击蛋白质和 DNA 中的肽键。 该机制与丝氨酸蛋白酶的机制类似,丝氨酸蛋白酶利用丝氨酸、组氨酸和天冬氨酸残基组成的催化三联体 .
类似化合物:
丝氨酸蛋白酶: 胰蛋白酶和胰凝乳蛋白酶等酶,它们也利用丝氨酸作为其催化机制.
苏氨酸蛋白酶: 使用苏氨酸作为亲核试剂的酶.
半胱氨酸蛋白酶: 使用半胱氨酸作为亲核试剂的酶.
独特性: H-丝氨酸-组氨酸-OH 由于其作为具有水解活性的二肽的简单性而独一无二。 与更大的蛋白酶不同,它提供了一个最小化的模型来研究肽水解和催化的基本方面 .
相似化合物的比较
Serine Proteases: Enzymes like trypsin and chymotrypsin that also use serine in their catalytic mechanism.
Threonine Proteases: Enzymes that use threonine as a nucleophile.
Cysteine Proteases: Enzymes that use cysteine as a nucleophile.
Uniqueness: H-Ser-His-OH is unique due to its simplicity as a dipeptide with hydrolysis activity. Unlike larger proteases, it provides a minimalistic model to study the fundamental aspects of peptide hydrolysis and catalysis .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPDHTZJJCGEI-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426797 | |
Record name | serylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67726-09-4 | |
Record name | serylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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